![molecular formula C20H21ClN4 B13379119 1-benzyl-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B13379119.png)
1-benzyl-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine
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Overview
Description
1-benzyl-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a benzyl group and a pyrazole ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-benzylpiperazine with 4-chlorophenylhydrazine under acidic conditions to form the pyrazole ring. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-benzyl-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-benzyl-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: A related compound with stimulant properties.
1-(4-chlorophenyl)piperazine: Known for its psychoactive effects.
1-(3-chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs .
Uniqueness
1-benzyl-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine is unique due to the presence of both a benzyl group and a pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN4 |
---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
1-benzyl-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperazine |
InChI |
InChI=1S/C20H21ClN4/c21-18-8-6-17(7-9-18)19-14-20(23-22-19)25-12-10-24(11-13-25)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,22,23) |
InChI Key |
JSXCDWCGXDVFDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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